

understanding the chemical structure of IACS-8803

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An In-depth Technical Guide to the Chemical Structure and Activity of IACS-8803

Introduction

IACS-8803 is a potent, synthetically derived cyclic dinucleotide (CDN) that functions as a robust agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Its development represents a significant advancement in the field of immuno-oncology, offering a powerful tool to stimulate an innate immune response against tumors. Structurally, **IACS-8803** is a 2',3'-thiophosphate CDN analog, a design that confers enhanced stability and affinity for the STING protein compared to naturally occurring CDNs.[4][5][6] This guide provides a detailed overview of its chemical properties, mechanism of action, and preclinical efficacy, tailored for researchers and drug development professionals.

Chemical Structure and Properties

IACS-8803 is a rationally designed CDN that incorporates specific chemical modifications to optimize its therapeutic potential.[4] It is derived from a 2',3'-cyclic-di-adenosine (2',3'-CDA) scaffold and features two critical alterations: the inclusion of a fluorine atom at the 2' position of one ribose sugar and the replacement of non-bridging oxygen atoms with sulfur in the phosphodiester backbone, creating bis-thiophosphate linkages.[3][5] The 2',3'-linkage offers a higher binding affinity for STING than the canonical 3',3'-linkage found in bacterial CDNs, while the thiophosphate bonds provide resistance to degradation by phosphodiesterases, enhancing the molecule's stability and duration of action.[4][5]



The compound is available in its free form as well as stable salt forms, including disodium and diammonium salts, which retain the same biological activity.[1][7][8]

Chemical Identification Data

The following tables summarize the key chemical identifiers for **IACS-8803** and its common salt forms.

Table 1: Chemical Identifiers for IACS-8803 (Free Form)

Identifier	Value	
CAS Number	2095690-70-1[1][2]	
Molecular Formula	C20H23FN10O9P2S2[1][2]	
Molecular Weight	692.53 g/mol [1][9]	
Canonical SMILES	NC1=NC=NC2=C1N=CN2[C@H]3INVALID-LINKINVALID-LINKINVALID-LINKINVALID-LINKINVALID-LINKINVALID-LINKINVALID-LINKINVALID-LINK	
InChI Key	CMVAAKLGZJHFOY-MHDIRSDWSA-N[9]	
InChl	InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2, (H,33,43)(H,34,44)(H2,22,24,26) (H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41-,42-/m1/s1[9]	

Table 2: Chemical Identifiers for IACS-8803 Salt Forms

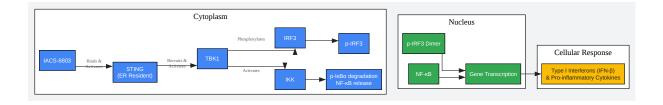


Identifier	IACS-8803 Disodium	IACS-8803 Diammonium	
CAS Number	2243079-36-7[8][10]	Not Available	
Molecular Formula	C20H21FN10Na2O9P2S2[8] [11]	C20H29FN12O9P2S2[7]	
Molecular Weight	736.50 g/mol [8]	726.60 g/mol [7]	
IUPAC Name	disodium;8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa- $3\lambda^5$,12 λ^5 -diphosphatricyclo[13.2.1.0 ⁶ ,1 ⁰] octadecan-18-ol[11]	Not Available	

Mechanism of Action: STING Pathway Activation

IACS-8803 functions by directly binding to and activating the STING protein, which is an essential receptor of the innate immune system located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of downstream signaling proteins. This cascade culminates in the robust activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).[4][5] Activated IRF3 and NF-κB then translocate to the nucleus to drive the transcription of Type I interferons (e.g., IFN-β) and a host of other proinflammatory cytokines.[3][4][5] This cytokine release is a critical upstream event for the priming of tumor-antigen-specific cytotoxic T-cells, effectively bridging the innate and adaptive immune systems to mount an anti-tumor response.[3][4]





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Caption: STING signaling pathway activated by IACS-8803.

Preclinical Efficacy and Experimental Protocols

IACS-8803 has demonstrated superior anti-tumor efficacy in multiple preclinical cancer models when compared to benchmark STING agonists like ADU-S100.[3][5] Its activity has been validated in both melanoma and difficult-to-treat glioblastoma models.

Quantitative Efficacy Data

Table 3: Summary of Preclinical Efficacy Data for IACS-8803



Cancer Model	Dosing & Administration	Key Findings	Reference
B16-OVA Melanoma	10 μg, intra-tumoral (3 doses)	Superior regression of untreated, contralateral tumors compared to benchmarks, indicating a robust systemic immune response.[4][5] A higher number of mice were cured of both tumors.[5]	Ager CR, et al. Bioorg Med Chem Lett. 2019. [3]
GL261 Glioblastoma	5 μg, intracranial	Significantly improved survival rates in an immune checkpoint-responsive model.[12]	Najem, H. et al. J Clin Invest. 2024.[12]
QPP4/QPP8 Glioblastoma	5 μg, intracranial	56% to 100% of animals became tumor-free in models resistant to immune checkpoint blockade. [12]	Najem, H. et al. J Clin Invest. 2024.[12]
U87 Glioblastoma	5 μg, intracranial	Significantly extended survival in a STING-silenced tumor model, demonstrating reliance on host immune cell activation.[12]	Najem, H. et al. J Clin Invest. 2024.[12]

Experimental Protocol: Murine Melanoma Bilateral Tumor Model

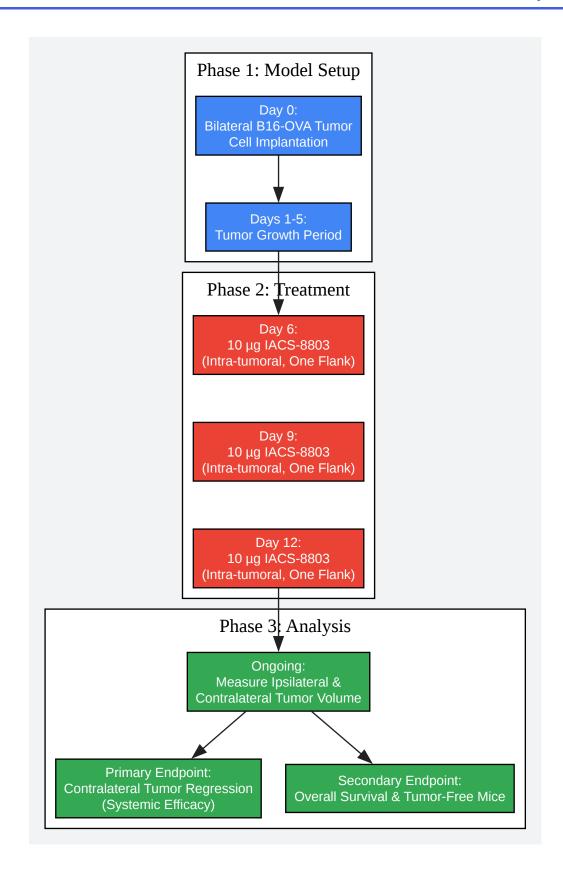


A key experiment demonstrating the systemic efficacy of **IACS-8803** involves a bilateral tumor model in mice. This protocol is designed to assess whether local treatment in one tumor can induce an immune response that attacks a distant, untreated tumor.

Methodology:

- Tumor Implantation: C57BL/6 mice are implanted subcutaneously with 1x10⁵ B16-OVA melanoma cells on both the left and right flanks.[5]
- Tumor Growth: Tumors are allowed to grow until they reach a palpable size.
- Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 μg dose of IACS-8803 is administered via intra-tumoral injection into the tumor on one flank only.[4][5]
- Monitoring and Endpoints:
 - The growth of both the injected (ipsilateral) and untreated (contralateral) tumors is measured regularly.
 - The primary endpoints are the regression of the contralateral tumor, indicating a systemic anti-tumor immune response, and overall survival.[5]
 - The number of mice completely cured of both tumors is also a critical metric of efficacy.





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Caption: Workflow for bilateral tumor efficacy study.



Conclusion

IACS-8803 is a highly potent and stable STING agonist with a well-defined chemical structure and mechanism of action. Its rational design, incorporating a 2',3'-thiophosphate backbone, translates to robust activation of the STING pathway and significant, systemic anti-tumor immunity in preclinical models.[3][5] The compelling efficacy data, particularly its ability to induce regression of distant, untreated tumors and overcome resistance to checkpoint inhibitors, positions IACS-8803 as a promising candidate for clinical translation in immuno-oncology.[5][12]

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